![molecular formula C10H8N2 B15213294 Cycloocta[c]pyridazine](/img/structure/B15213294.png)
Cycloocta[c]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloocta[c]pyridazine is a heterocyclic compound characterized by a fused ring structure containing both nitrogen and carbon atoms. This compound is part of the pyridazine family, known for its unique physicochemical properties, including weak basicity, high dipole moment, and robust hydrogen-bonding capacity . These properties make this compound an attractive candidate for various applications in medicinal chemistry, molecular recognition, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloocta[c]pyridazine can be synthesized through various cycloaddition reactions. One common method involves the [3 + n] cycloaddition reactions, where a multiple bond dipolarophile is added to a three-atom component system (TACS) . This method is efficient and allows for the formation of complex heterocyclic structures with high yields.
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced organic synthesis techniques, including Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones . This method is favored for its step-economy, functional group compatibility, and chemoselectivity.
Chemical Reactions Analysis
Types of Reactions: Cycloocta[c]pyridazine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes .
Scientific Research Applications
Cycloocta[c]pyridazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of Cycloocta[c]pyridazine involves its interaction with specific molecular targets and pathways. For example, some derivatives of pyridazine have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition is achieved through the compound’s ability to bind to and block calcium channels, thereby preventing the influx of calcium ions into cells.
Comparison with Similar Compounds
Cycloocta[c]pyridazine can be compared with other similar compounds, such as pyridazine, pyrimidine, and pyrazine. These compounds share a common diazine ring structure but differ in the position of the nitrogen atoms:
Pyridazine: Nitrogen atoms at positions 1 and 2.
Pyrimidine: Nitrogen atoms at positions 1 and 3.
Pyrazine: Nitrogen atoms at positions 1 and 4.
Properties
Molecular Formula |
C10H8N2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(5Z,7Z,9Z)-cycloocta[c]pyridazine |
InChI |
InChI=1S/C10H8N2/c1-2-4-6-10-9(5-3-1)7-8-11-12-10/h1-8H/b2-1-,3-1?,4-2?,5-3-,6-4-,9-5?,10-6? |
InChI Key |
LVXISFZEKNJQEN-JRYKUCHZSA-N |
Isomeric SMILES |
C\1=C\C=C/C2=C(\C=C1)C=CN=N2 |
Canonical SMILES |
C1=CC=CC2=C(C=C1)C=CN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




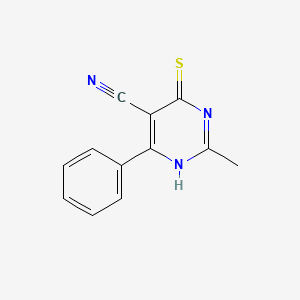


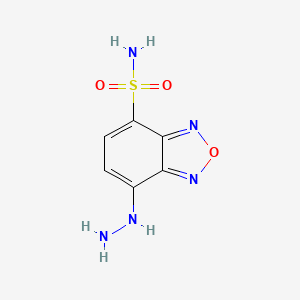


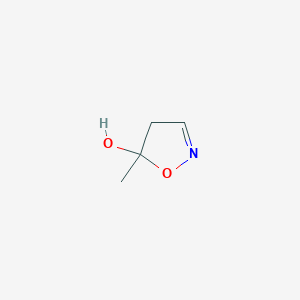
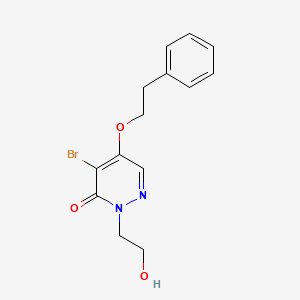
![6-Ethyl-7-(4-methyl-1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15213265.png)
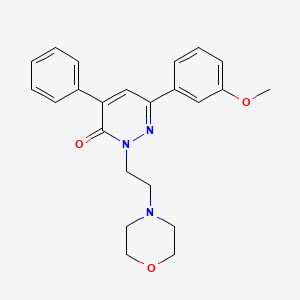
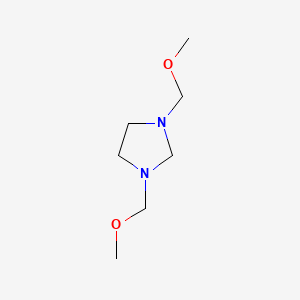
![Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-5-phenyl-](/img/structure/B15213291.png)
